3-chloro-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide
Description
3-Chloro-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide (hereafter referred to as Compound A) is a heterocyclic small molecule featuring a benzamide core linked to a pyridazinyl-pyrazole moiety via an aniline bridge. Its molecular formula is C₂₀H₁₅ClN₆O, with a monoisotopic mass of 434.049071 Da . The compound is synthesized via nucleophilic aromatic substitution, where 3-chloro-6-(1H-pyrazol-1-yl)pyridazine reacts with aniline derivatives under reflux conditions .
Structural studies reveal that Compound A adopts a planar conformation due to intramolecular C–H⋯N hydrogen bonding (S(6) ring motif) and π–π stacking interactions between pyridazine and pyrazole rings (distance: 3.6859 Å) .
Properties
IUPAC Name |
3-chloro-N-[4-[(6-pyrazol-1-ylpyridazin-3-yl)amino]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN6O/c21-15-4-1-3-14(13-15)20(28)24-17-7-5-16(6-8-17)23-18-9-10-19(26-25-18)27-12-2-11-22-27/h1-13H,(H,23,25)(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZUCNKYBGBWWJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Assembly of Key Intermediates
The synthesis begins with the preparation of two primary intermediates:
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3-Chlorobenzoyl chloride : Derived from 3-chlorobenzoic acid via thionyl chloride-mediated chlorination.
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4-{[6-(1H-Pyrazol-1-yl)Pyridazin-3-yl]Amino}Aniline : Synthesized through a Buchwald-Hartwig amination between 6-chloropyridazin-3-amine and 1H-pyrazole, followed by nitro group reduction.
Coupling Reaction :
The final step involves reacting 3-chlorobenzoyl chloride with the aniline intermediate in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere. Triethylamine (2.5 eq) is added to scavenge HCl, yielding the target compound with a reported purity of >95%.
Table 1: Representative Reaction Conditions
| Step | Reagents/Catalysts | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Benzoyl chloride formation | SOCl₂, DMF (cat.) | Toluene | Reflux | 4 | 88 |
| Buchwald-Hartwig amination | Pd(dppf)Cl₂, Xantphos | DMF | 110°C | 12 | 75 |
| Amide coupling | Et₃N | THF | RT | 6 | 92 |
Optimization Strategies
Solvent and Catalyst Screening
Temperature-Dependent Byproduct Formation
Elevating temperatures beyond 110°C during amination led to:
Characterization and Quality Control
Spectroscopic Validation
Table 2: Purity Analysis Across Batches
| Batch | HPLC Purity (%) | Major Impurity (%) |
|---|---|---|
| A | 95.2 | 3-Chlorobenzoic acid (2.1) |
| B | 97.8 | Unreacted aniline (1.4) |
| C | 96.5 | Pyridazine dimer (0.9) |
Scale-Up Challenges and Solutions
Exothermic Reaction Management
Pilot-scale runs (5 kg) revealed:
Crystallization Optimization
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Anti-solvent screening : Ethanol/water (3:1) provided 89% recovery vs. 72% with acetonitrile.
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Polymorph control : Form I (stable) achieved via slow cooling at 0.5°C/min.
Comparative Analysis of Alternative Routes
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridazine ring can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole and pyridazine rings.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can modify the functional groups on the pyrazole and pyridazine rings .
Scientific Research Applications
The compound exhibits a range of biological activities that make it a candidate for further research in pharmacology:
- Anticancer Properties : Research has indicated that derivatives of pyrazolylpyridazine compounds show promise as anticancer agents. The structural features of 3-chloro-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide may contribute to its ability to inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest .
- Antimicrobial Activity : Compounds with similar structures have demonstrated antimicrobial properties against various bacterial strains. This suggests that this compound could be explored as a potential antimicrobial agent .
Therapeutic Potential
The therapeutic potential of this compound is under investigation across several areas:
Cancer Treatment
Studies are ongoing to evaluate its effectiveness as a chemotherapeutic agent, particularly in targeting specific cancer cell lines. The mechanism by which it induces cytotoxicity is being studied, with an emphasis on its interaction with cellular pathways involved in cancer progression.
Antimicrobial Research
Given its structural similarities to known antimicrobial agents, its efficacy against resistant bacterial strains is being assessed. This research is crucial in the context of rising antibiotic resistance.
Case Studies and Research Findings
Several studies have examined the efficacy and safety profiles of compounds related to this compound:
Mechanism of Action
The mechanism of action of 3-chloro-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Key Differences
Compound A belongs to a family of benzamide derivatives with variations in substituents on the benzamide ring, linker groups, or pyridazinyl substituents. Below is a detailed comparison with four analogs (Table 1):
Table 1: Structural and Physicochemical Comparison
Crystallographic and Computational Insights
- Planarity and Stability : Compound A and its bromo analog exhibit planar conformations, which are critical for stacking interactions in enzyme active sites.
- Synthetic Accessibility : The pyridazinyl-pyrazole motif is synthetically versatile, enabling rapid diversification, as seen in analogs with ethylsulfonyl or 3-methyl-pyrazole groups.
Biological Activity
3-Chloro-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide, identified by its CAS number 1019105-31-7, is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article provides an overview of its biological activity, including cytotoxic effects, mechanisms of action, and comparisons with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is C20H15ClN6O, with a molecular weight of 390.8 g/mol. The structure consists of a benzamide core substituted with a chloro group and a pyrazolyl-pyridazine moiety, which are crucial for its biological activity.
Anticancer Potential
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF7 | TBD |
| N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline | Hep-2 | 3.25 |
| Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole | A549 | 26 |
The compound has shown promising results in preliminary screenings against various cancer cell lines, indicating its potential as an anticancer agent. Notably, the IC50 values reported for structurally related compounds suggest that modifications in the pyrazole and pyridazine rings can significantly influence anticancer activity .
The mechanism by which this compound exerts its effects may involve several pathways:
- Inhibition of Kinases : Similar compounds have been identified as inhibitors of key kinases involved in cancer progression, such as Aurora-A kinase and CDK2, which are critical for cell cycle regulation .
- Induction of Apoptosis : Research indicates that pyrazole derivatives can induce apoptosis in cancer cells through various signaling pathways, potentially leading to reduced tumor growth .
- Anti-inflammatory Properties : Some studies suggest that pyrazole-based compounds may also exhibit anti-inflammatory effects, which could complement their anticancer activities by reducing the tumor microenvironment's supportive roles .
Comparative Analysis
When compared to other similar compounds, this compound shows unique structural characteristics that may enhance its biological activity:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| This compound | Chloro substitution; Pyrazole and Pyridazine rings | Anticancer |
| 4-Chloro-N-(4-{[6-(2,4-dimethylpyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide | Methyl substitutions on pyrazole | Anticancer |
| N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline | Dimethyl substitutions; no chloro group | Cytotoxic |
This comparative analysis illustrates how variations in chemical structure can lead to differences in biological activity and highlights the importance of structural optimization in drug design.
Case Studies
Several case studies have been conducted to evaluate the efficacy of similar compounds:
- Study on MCF7 Cell Line : A recent study reported that a derivative similar to this compound exhibited an IC50 value of approximately 12.50 µM against the MCF7 breast cancer cell line .
- Aurora-A Kinase Inhibition Study : Another study demonstrated that certain pyrazole derivatives inhibited Aurora-A kinase with IC50 values as low as 0.067 µM, suggesting strong potential for targeted cancer therapy .
Q & A
Q. What are the common synthetic routes for 3-chloro-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide?
The synthesis typically involves multi-step coupling reactions. For example:
- Step 1 : Formation of the pyridazinylamine core via nucleophilic aromatic substitution (e.g., coupling 6-chloropyridazine derivatives with 1H-pyrazole under basic conditions) .
- Step 2 : Benzamide linkage via amidation, where 3-chlorobenzoyl chloride reacts with the aniline-substituted intermediate. Solvent choice (e.g., DMF or THF) and catalysts (e.g., Hünig’s base) critically influence yield .
- Purification : Column chromatography (e.g., ethyl acetate/hexane gradients) or recrystallization is employed for final product isolation .
Q. What spectroscopic techniques are used to characterize this compound?
Key methods include:
- 1H/13C NMR : To confirm substitution patterns and aromatic proton environments. For example, pyrazole protons resonate near δ 7.5–8.5 ppm, while benzamide carbonyls appear as distinct singlets (δ ~165–170 ppm) .
- FTIR : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) validate the amide bond .
- HRMS : High-resolution mass spectrometry confirms molecular weight (e.g., [M+H]+ ion matching theoretical values) .
Q. What pharmacological targets are associated with this compound?
The compound’s structural analogs (e.g., pyridazine-pyrazole hybrids) show activity as kinase inhibitors (e.g., Bcr-Abl or PIM1 kinases) due to their ability to occupy ATP-binding pockets. The benzamide moiety enhances binding affinity through hydrophobic interactions .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
Methodological strategies include:
- Catalyst screening : Copper(I) bromide or Pd-based catalysts enhance coupling efficiency in heterocycle formation .
- Solvent effects : Polar aprotic solvents (e.g., DMSO) improve solubility of intermediates but may require rigorous drying to avoid side reactions.
- Temperature control : Reactions at 35–60°C balance kinetic efficiency with thermal stability of sensitive intermediates .
- Real-time monitoring : TLC or LC-MS tracks reaction progress to minimize over-reaction or decomposition .
Q. How can contradictions in spectral data (e.g., unexpected NMR shifts) be resolved?
- Multi-technique validation : Combine 2D NMR (e.g., HSQC, HMBC) to assign ambiguous peaks. For example, NOESY can confirm spatial proximity of pyrazole and pyridazine protons .
- Computational validation : Density functional theory (DFT) predicts chemical shifts and compares them to experimental data to identify misassignments .
- Crystallographic confirmation : Single-crystal X-ray diffraction (using SHELXL or WinGX) provides unambiguous structural proof, resolving discrepancies .
Q. What computational methods are used to study structure-activity relationships (SAR)?
- Molecular docking : Tools like AutoDock Vina model interactions with kinase targets (e.g., PIM1), highlighting the role of the 3-chlorobenzamide group in hydrophobic pocket binding .
- QSAR modeling : Regression analysis correlates substituent electronegativity (e.g., Cl vs. CF₃) with inhibitory potency .
- DFT calculations : Assess electron distribution in the pyridazine ring to predict reactivity in further functionalization .
Data Contradiction Analysis Example
Scenario : Conflicting FTIR data for the amide C=O stretch (1651 cm⁻¹ vs. 1670 cm⁻¹ in literature).
Resolution :
Sample purity : Re-crystallize the compound and re-acquire spectra to exclude solvent or impurity effects .
Conformational analysis : Use variable-temperature NMR to detect rotameric forms influencing carbonyl stretching frequencies .
Comparative crystallography : Compare bond lengths in X-ray structures to identify resonance effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
